molecular formula C17H18ClN3O3 B8526892 2-tert-Butyl-6-[2-(5-chloro-2-nitrophenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one CAS No. 56361-57-0

2-tert-Butyl-6-[2-(5-chloro-2-nitrophenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one

Cat. No. B8526892
CAS RN: 56361-57-0
M. Wt: 347.8 g/mol
InChI Key: GGLOSSFVOIXPQY-UHFFFAOYSA-N
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Patent
US04999433

Procedure details

60 g of 2-nitro-5-chloro-2'-hydroxy-3'-tert-butyl-5'-methylazobenzene (purity 86%), 40 g of xylene, 60 g of n-butylamine and 1 g of 1% Pt on activated carbon are put into a 300 ml hydrogenation reactor at room temperature under argon. Argon is then replaced by hydrogen. After the injection of 10 bar hydrogen, the hydrogenation is carried out at 35°-37° C. with intensive stirring. The heat released is removed by cooling. The end of the hydrogenation reaction is easily detectable by the hydrogen absorption ceasing after 2 mol equivalents of hydrogen, relative to the azobenzene starting product. The total hydrogenation time is about 1.5 hours.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
40 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][C:5]=1[N:11]=[N:12][C:13]1[CH:18]=[C:17]([CH3:19])[CH:16]=[C:15]([C:20]([CH3:23])([CH3:22])[CH3:21])[C:14]=1[OH:24])([O-])=O.C(N)CCC.[H][H]>[Pt].C1(C)C(C)=CC=CC=1>[Cl:10][C:7]1[CH:8]=[CH:9][C:4]2=[N:1][N:12]([C:13]3[CH:18]=[C:17]([CH3:19])[CH:16]=[C:15]([C:20]([CH3:23])([CH3:22])[CH3:21])[C:14]=3[OH:24])[N:11]=[C:5]2[CH:6]=1

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)Cl)N=NC1=C(C(=CC(=C1)C)C(C)(C)C)O
Name
Quantity
60 g
Type
reactant
Smiles
C(CCC)N
Name
Quantity
1 g
Type
catalyst
Smiles
[Pt]
Name
Quantity
40 g
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is carried out at 35°-37° C. with intensive stirring
CUSTOM
Type
CUSTOM
Details
The heat released is removed
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
CUSTOM
Type
CUSTOM
Details
The end of the hydrogenation reaction
CUSTOM
Type
CUSTOM
Details
is easily detectable by the hydrogen absorption

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
ClC1=CC=2C(=NN(N2)C2=C(C(=CC(=C2)C)C(C)(C)C)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.